
Encequidar
概要
準備方法
合成経路と反応条件: HM-30181の合成には、アニリド基の形成やテトラゾール環の導入を含む複数の工程が含まれます . 詳細な合成経路と反応条件は、独自の技術であり、公開文献では完全に開示されていません。
工業的製造方法: HM-30181の工業的製造は、通常、大規模有機合成技術を用います。 この化合物は、固体として、淡黄色から黄色で製造され、安定性を維持するために-20°Cで保管されます .
化学反応の分析
Mesylate Salt Formation
Encequidar mesylate is prepared by reacting the free base with methanesulfonic acid in dichloromethane or ethanol :
Conditions :
Solid-State Reactions and Polymorphism
This compound mesylate exhibits complex solid-state behavior, with multiple crystalline forms identified:
Degradation Pathways
This compound mesylate undergoes hydrolysis under acidic and alkaline conditions, forming distinct degradation products :
Acidic Hydrolysis
-
Primary product : Cleavage of the tetrazole ring at pH < 3, yielding a benzamide derivative .
-
Conditions : 0.1N HCl, 40°C, 24 hours.
Alkaline Hydrolysis
-
Primary product : Saponification of the chromene-carboxamide bond at pH > 10 .
-
Conditions : 0.1N NaOH, 40°C, 24 hours.
Oxidative Degradation
-
Exposure to HO (3%) results in oxidation of the dimethoxyisoquinoline group, forming an N-oxide derivative .
Stability in Formulations
This compound mesylate’s stability is highly solvent-dependent:
Solvent | Degradation Rate (%/month) | Major Degradant |
---|---|---|
Methanol | 2.8 | Chromene-carboxamide hydrolyzate |
Acetonitrile | 1.2 | Tetrazole ring-opened product |
Water (pH 6.8) | 4.5 | Oxidized isoquinoline |
Key Synthetic Challenges
-
Low oral bioavailability : Due to high molecular weight (688.7 g/mol) and LogP ~4.1 , necessitating mesylate salt formation.
-
Polymorphism control : EM4 and EM5 forms require strict solvent and temperature control to avoid interconversion .
-
Degradation mitigation : Lyophilization or use of antioxidants (e.g., BHT) in formulations reduces hydrolysis/oxidation .
科学的研究の応用
Oral Paclitaxel with Encequidar in Metastatic Breast Cancer
This compound's primary application has been in combination with oral paclitaxel for treating metastatic breast cancer (MBC). Multiple studies have demonstrated that this combination offers significant advantages over traditional intravenous paclitaxel.
- Phase III Clinical Trials : A pivotal Phase III trial compared oral paclitaxel plus this compound (oPac + E) with intravenous paclitaxel (IV Pac). The results indicated that oPac + E achieved a confirmed response rate of 50.3% compared to 29.6% for IV Pac (p=0.0005), showcasing superior efficacy .
- Progression-Free Survival (PFS) and Overall Survival (OS) : The median PFS was reported as 9.3 months for oPac + E versus 8.3 months for IV Pac, while the median OS was 27.9 months compared to 16.9 months for IV Pac .
- Adverse Effects : Notably, patients receiving oPac + E experienced significantly lower rates of chemotherapy-induced peripheral neuropathy (17% vs. 57%) and alopecia (49% vs. 62%) compared to those receiving IV Pac . However, there were higher instances of gastrointestinal adverse events in the oPac + E group .
Potential Use in Other Cancers
Beyond breast cancer, this compound is being explored in various clinical settings:
- Gastric Cancer : this compound is currently under investigation in combination with ramucirumab for patients with gastric cancer, showing promising preliminary results .
- Angiosarcoma : Early pilot studies indicate that the combination of this compound with paclitaxel may also be effective in treating angiosarcoma .
- Advanced Solid Tumors : Trials are ongoing to evaluate the safety and efficacy of this compound combined with pembrolizumab in patients with advanced solid malignancies .
Pharmacokinetic Studies
Pharmacokinetic studies have been crucial in understanding how this compound enhances the bioavailability of orally administered paclitaxel:
- Bioavailability Comparison : A study demonstrated that administering oPac + E produced plasma exposure comparable to IV paclitaxel at a significantly lower peak concentration, reducing the risk of dose-related toxicities .
- Dosing Regimens : The development of optimized dosing regimens is essential for maximizing therapeutic outcomes while minimizing adverse effects. Studies have employed population pharmacokinetic modeling to guide these optimizations .
Table 1: Clinical Trial Outcomes for Oral Paclitaxel Plus this compound vs. Intravenous Paclitaxel
Outcome Measure | Oral Paclitaxel + this compound | Intravenous Paclitaxel | p-value |
---|---|---|---|
Confirmed Response Rate | 50.3% | 29.6% | <0.0005 |
Median Progression-Free Survival | 9.3 months | 8.3 months | 0.077 |
Median Overall Survival | 27.9 months | 16.9 months | <0.035 |
Neuropathy Rate (> Grade 2) | 17% | 57% | <0.0001 |
Alopecia Rate | 49% | 62% | <0.01 |
作用機序
類似化合物との比較
類似化合物:
タリキダル: 同じような効力を有する、第3世代のP-糖タンパク質阻害剤.
キニーネ: 選択性の低い、第1世代のP-糖タンパク質阻害剤.
シクロスポリンA: 広範な活性を持つ、第2世代の阻害剤.
HM-30181の独自性: HM-30181は、P-糖タンパク質に対する高い選択性と効力を有しており、他の阻害剤と比較して、P-糖タンパク質基質薬のバイオアベイラビリティを向上させる上でより効果的です .
生物活性
Encequidar (E) is a novel, minimally absorbed, gut-specific oral P-glycoprotein (P-gp) inhibitor that enhances the oral bioavailability of paclitaxel, a chemotherapeutic agent primarily used in the treatment of metastatic breast cancer (MBC). This article delves into the biological activity of this compound, highlighting its pharmacokinetics, clinical efficacy, safety profile, and case studies from recent research.
This compound functions by inhibiting the P-glycoprotein pump in the intestine, which is responsible for extruding various drugs, including paclitaxel. By blocking this pump, this compound facilitates increased absorption of paclitaxel when administered orally, thus potentially improving its therapeutic efficacy and reducing the need for intravenous administration.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that oral administration of paclitaxel in combination with this compound results in plasma concentrations comparable to those achieved with intravenous formulations. For instance, a phase I study indicated that administering 205 mg/m² of paclitaxel with 15 mg of this compound led to similar plasma exposure levels over time as those observed with intravenous administration at 80 mg/m² .
Study | Paclitaxel Dose (mg/m²) | This compound Dose (mg) | Plasma AUC (ng*h/ml) | Response Rate |
---|---|---|---|---|
Phase I | 205 | 15 | 3419 ± 1475 (Week 1) | 39.3% PR |
Phase III | 205 | 15 | Similar to IV at 80 | 36% confirmed response |
Clinical Efficacy
Recent clinical trials have shown that the combination of oral paclitaxel and this compound (oPAC + E) is associated with improved efficacy compared to intravenous paclitaxel. In a phase III randomized study involving 402 patients with MBC, the confirmed tumor response rate was significantly higher in patients receiving oPAC + E (36%) compared to those receiving intravenous paclitaxel (23%) . Additionally, progression-free survival (PFS) was longer for oPAC + E at 8.4 months versus 7.4 months for IV paclitaxel.
Case Study Highlights
- KX-ORAX-001 Trial : This trial compared oPAC + E with IV paclitaxel and demonstrated not only enhanced tumor response rates but also lower rates of chemotherapy-induced peripheral neuropathy (22% vs. 64%) .
- Safety Profile : The safety profile for oPAC + E indicates a lower incidence of severe neuropathy (2% vs. 15% for grade >2) and alopecia compared to IV formulations. However, it was noted that gastrointestinal adverse events such as nausea and diarrhea occurred more frequently with oPAC + E .
Safety and Adverse Events
The adverse events associated with oPAC + E were generally manageable. The most common severe adverse events included neutropenia (grade 3 in 25% and grade 4 in 18% of patients), while gastrointestinal effects were noted in some cases . Importantly, no treatment-related deaths were reported during these studies.
特性
IUPAC Name |
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJUHHDDCJQACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501100387 | |
Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501100387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849675-66-7 | |
Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849675-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Encequidar [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HM-30181 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501100387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENCEQUIDAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I4I996O4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。